5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine is a halogenated heterocyclic compound. While its specific source remains unmentioned in the provided literature, its structure suggests it belongs to the pyrazolopyridine class of compounds. These compounds are significant in organic synthesis and medicinal chemistry due to their potential biological activities. 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine serves as a crucial intermediate in synthesizing various biologically active compounds, particularly as a precursor to specific GSK-3 inhibitors and their derivatives [].
5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound characterized by the presence of fluorine, iodine, and nitrogen atoms. It belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as a pharmaceutical building block and its role in inhibiting specific biological pathways.
5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine is classified as a heterocyclic aromatic compound. It features a fused pyrazole and pyridine ring system, which contributes to its unique chemical properties and biological activities.
The synthesis of 5-fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine typically begins with 5-bromo-1H-pyrazolo[3,4-B]pyridine as the starting material. The bromine atom is substituted with iodine using N-iodosuccinimide, resulting in 5-iodo-1H-pyrazolo[3,4-B]pyridine. Following this, fluorination can be achieved through various methods including nucleophilic substitution reactions .
A common synthetic route involves:
The molecular structure of 5-fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine can be represented using its SMILES notation: FC1=C/N=C2/NN=C(I)/C2=C\1
. The compound features a planar conformation where the pyrazole and pyridine rings are coplanar with minimal dihedral angles between them .
Key structural data includes:
5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine participates in various chemical reactions typical of halogenated heterocycles. These include:
In synthetic applications, this compound serves as an important intermediate for developing more complex molecules. Its unique reactivity profile allows it to be utilized in various coupling reactions to create derivatives with enhanced biological activity .
The mechanism of action for compounds derived from 5-fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine primarily revolves around their role as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. The presence of both fluorine and iodine enhances the binding affinity to target proteins, making these compounds effective in therapeutic applications .
Research indicates that derivatives exhibit significant inhibitory activity against TRK signaling pathways, suggesting their potential use in targeted cancer therapies .
Key chemical properties include:
5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine has several notable applications:
This compound exemplifies the versatility and significance of pyrazolo[3,4-b]pyridines in modern chemistry and pharmacology.
The strategic use of 2-chloro-5-fluoronicotinic acid derivatives as precursors enables efficient construction of the pyrazolopyridine scaffold. Chinese patent CN113354638A details a four-stage sequence beginning with selective reduction of 2-chloro-5-fluoronicotinic acid derivatives using sodium borohydride (NaBH₄) in methanol/THF solvent systems. This critical first step generates the alcohol intermediate (2-chloro-5-fluoropyridin-3-yl)methanol in yields exceeding 85% [2] . Subsequent oxidative transformation converts the alcohol to the corresponding aldehyde, 2-chloro-5-fluoropyridine-3-carbaldehyde, using TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as an organocatalyst in combination with bleach (NaOCl) as the stoichiometric oxidant. This oxidation proceeds efficiently at 0-5°C within 2 hours, achieving >90% conversion while minimizing over-oxidation to the carboxylic acid [2] . The aldehyde functionality provides the essential electrophilic carbon for subsequent hydrazine-mediated ring closure.
Table 1: Key Stages in Reductive-Oxidative Pathway from 2-Chloro-5-fluoronicotinic Acid Derivatives
Step | Transformation | Key Reagents/Conditions | Function of Product |
---|---|---|---|
1 | Carboxylic Acid → Alcohol | NaBH₄, MeOH/THF, 0°C → RT | Provides hydroxymethyl precursor |
2 | Alcohol → Aldehyde | TEMPO/NaOCl, KBr, DCM, 0-5°C | Generates electrophile for cyclization |
3 | Aldehyde → Pyrazolo Core | NH₂NH₂·H₂O, DMF, 60°C, 6h | Forms 5-fluoro-1H-pyrazolo[3,4-b]pyridine |
4 | C-H → C-I | N-Iodosuccinimide (NIS), DCM, RT | Yields 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine |
The pivotal ring-closing metathesis hinges on the reaction of the aldehyde intermediate (2-chloro-5-fluoropyridine-3-carbaldehyde) with hydrazine hydrate. This transformation exploits the dual nucleophilic character of hydrazine, where one nitrogen attacks the aldehyde carbonyl, followed by intramolecular displacement of the ortho-chloride to forge the pyrazole ring. Solvent selection critically governs both reaction kinetics and product purity. Dimethylformamide (DMF) facilitates high conversion rates (~95%) at moderate temperatures (60°C) within 6 hours, yielding the 5-fluoro-1H-pyrazolo[3,4-b]pyridine core [2] [9]. The high polarity and boiling point of DMF promote solubility of intermediates and enable efficient reaction progression. While ethanol offers a lower-toxicity alternative, it necessitates extended reaction times (12-18 hours) and higher temperatures (reflux), often yielding only 70-75% of the desired cyclized product due to competing side reactions . Crucially, the unsubstituted nitrogen (NH) of the pyrazole ring in this intermediate exhibits tautomerism; computational and experimental studies confirm the 1H-tautomer dominates (>95%) due to its significantly lower energy (≈37 kJ/mol) compared to the 2H-form, ensuring structural uniformity for subsequent functionalization .
The final stage introduces iodine regioselectively at the C3 position, leveraging the electron-rich nature of the pyrazole ring. Electrophilic aromatic iodination using N-iodosuccinimide (NIS) in dichloromethane (DCM) at ambient temperature proves optimal, affording 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine in isolated yields of 75-80% within 2-4 hours . The electron-withdrawing fluorine atom at C5 exerts a strong meta-directing influence, ensuring high C3 selectivity and minimizing di-iodination byproducts. Alternative iodinating agents like iodine monochloride (ICl) or molecular iodine (I₂) with oxidizing agents (e.g., H₂O₂) are documented in patent literature but generally result in lower yields (55-65%) and require meticulous control to prevent decomposition of the heterocyclic core . The C3-iodo substituent serves as a versatile handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira), underpinning the compound's utility as a pharmaceutical building block.
The efficiency of the aldehyde intermediate synthesis relies critically on the catalytic action of TEMPO. This stable nitroxyl radical facilitates the selective oxidation of the primary alcohol to the aldehyde by acting as a redox mediator. The catalytic cycle involves TEMPO oxidation by the primary oxidant (NaOCl) to form the oxoammonium ion, which rapidly abstracts a hydride from the benzylic alcohol. This generates the aldehyde product and reduces TEMPO to the hydroxylamine, which is then re-oxidized by NaOCl, completing the cycle . This mechanism allows the reaction to proceed under mild conditions (0-5°C), crucial for preventing aldehyde oxidation to the acid or degradation of the sensitive fluoropyridine ring. Catalytic loadings as low as 1-3 mol% TEMPO, combined with co-catalysts like potassium bromide (KBr), achieve near-quantitative conversion within 1-2 hours. Omitting TEMPO necessitates harsh stoichiometric oxidants (e.g., MnO₂, Dess-Martin periodinane), significantly increasing cost, reaction time, and impurity profiles [2].
The cyclization step exhibits profound solvent dependence, with DMF emerging as the superior medium. Its high polarity (ε = 36.7) effectively solvates polar intermediates and the hydrazine reagent, promoting homogeneous reaction conditions. Furthermore, DMF's high boiling point (153°C) allows reactions to proceed efficiently at 60°C without solvent loss. Comparative studies demonstrate a clear advantage: cyclization in DMF consistently delivers yields exceeding 90% for the 5-fluoro-1H-pyrazolo[3,4-b]pyridine core after 6 hours [2] [9].
Table 2: Solvent Impact on Hydrazine-Mediated Cyclization Yield
Solvent | Polarity (ε) | Boiling Point (°C) | Reaction Temp (°C) | Time (h) | Yield (%) | Key Advantages/Limitations |
---|---|---|---|---|---|---|
DMF | 36.7 | 153 | 60 | 6 | 90-95 | High conversion, homogeneous phase, optimal temperature control |
Ethanol | 24.3 | 78 | Reflux | 12-18 | 70-75 | Lower toxicity, but slower kinetics, lower yield |
DMSO | 46.7 | 189 | 90 | 5 | 80-85 | Good solubility, but higher temp may increase impurities |
THF | 7.6 | 66 | Reflux | 18 | 50-60 | Poor solvation of polar intermediates |
Solvent-Free | - | - | 80-100 | 2-3 | 85-90* | Requires specialized catalysts (e.g., Fe₃O₄@MIL-101), avoids solvent waste |
*Requires nano-magnetic catalysts under microwave activation [7]
Conversely, lower-polarity solvents like tetrahydrofuran (THF) result in poor conversion (<60%) and extended reaction times due to limited hydrazine solubility. While dimethyl sulfoxide (DMSO) offers similar polarity to DMF, its higher optimal operating temperature (~90°C) can promote side reactions, slightly reducing yield (80-85%) . Recent patent disclosures explore solvent-free cyclization using nano-magnetic catalysts (e.g., Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) under microwave irradiation, achieving 85-90% yield in significantly reduced time (2-3 hours). However, this approach currently demands specialized equipment and catalysts not universally adopted in large-scale synthesis [7].
Patent literature reveals distinct strategic approaches to synthesizing 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, primarily differing in the timing of halogen introduction and cyclization methodology. CN113354638A exemplifies the sequential functionalization approach: starting from 2-chloro-5-fluoronicotinic acid, proceeding through reduction, oxidation, cyclization, and finally iodination [2]. This route benefits from readily available starting materials and high regiocontrol in the iodination step due to the established core structure. However, it involves four discrete steps with associated intermediate isolations and purifications, impacting overall process efficiency (total reported yield: 55-65%).
WO2012028645A1 and related pharmaceutical patents (e.g., US11439642) often employ a late-stage iodination strategy on pre-formed 5-fluoro-1H-pyrazolo[3,4-b]pyridine cores [5] . While this leverages potentially simpler access to the core structure via condensation of pre-halogenated pyrazole and pyridine fragments, the direct regioselective C3-iodination can be less efficient (yields 70-80%) than when performed on the unsubstituted core described in CN113354638A. A key advantage of late iodination is the potential to diversify the core at C3 using alternative electrophiles before iodine installation.
Table 3: Comparison of Patent-Disclosed Synthetic Routes to 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Patent/Approach | Starting Material | Key Steps & Halogen Introduction | Total Steps | Reported Overall Yield | Key Advantages | Key Limitations |
---|---|---|---|---|---|---|
CN113354638A (Sequential Functionalization) | 2-Chloro-5-fluoronicotinic acid | 1. Reduction (NaBH₄)2. Oxidation (TEMPO/NaOCl)3. Cyclization (NH₂NH₂·H₂O, DMF)4. Iodination (NIS) | 4 | 55-65% | High regioselectivity in iodination; Commercially viable starting materials | Multiple isolations; Longer synthesis |
WO2012028645A1 / Pharmaceutical Patents (Late-Stage Iodination) | Pre-formed 5-fluoro-1H-pyrazolo[3,4-b]pyridine (various routes) | 1. Core synthesis (variable)2. Iodination (NIS/I₂) | 2 (core + iodination) | 45-60% (core dependent) | Shorter sequence; Potential for core diversification | Lower iodination regioselectivity/yield; Core access can be complex |
Alternative Route (Early Iodination on Pyrazole) | 3-Iodo-1H-pyrazole derivatives | 1. Iodination of pyrazole2. Cyclization with fluorinated pyridine fragment | 2-3 | ~50% | Early introduction simplifies later steps | Challenging regioselective pyrazole iodination; Compatibility issues |
A third, less common strategy involves early iodination on a pyrazole precursor before ring formation. While potentially shortening the sequence to the final product, this approach faces challenges in achieving regioselective iodination on the monocyclic pyrazole and ensuring compatibility of the iodo group with subsequent cyclization conditions, often leading to moderate yields (~50%) . Overall, the sequential functionalization route (CN113354638A) remains the most documented and reproducible method for gram-to-kilogram scale synthesis, balancing material cost, regioselectivity, and achievable yield.
Table 4: Key Physicochemical Properties of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Property | Value/Description | Source/Context |
---|---|---|
CAS Number | 1350653-23-4 | [1] [9] |
Molecular Formula | C₆H₃FIN₃ | [1] [6] |
Molecular Weight | 263.01 g/mol | [1] [6] |
Appearance | Off-white to pale yellow solid | [1] [6] [9] |
Melting Point | 197 - 201 °C | [6] |
Purity (Commercial) | ≥ 98% | [1] [9] |
Solubility | Soluble in DMSO, DMF; sparingly soluble in water; slightly soluble in MeOH, EtOH | [6] [9] |
Storage Conditions | 2-8°C, inert atmosphere (N₂/Ar), dark place | [1] [9] |
Predicted LogP | 2.22 | [6] |
Predicted pKa (1H) | 2.36 ± 0.10 | [6] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3